SL910102

Description

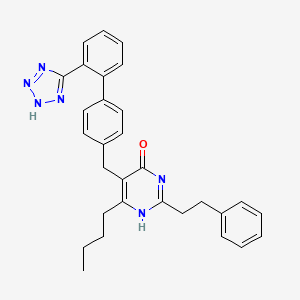

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6O/c1-2-3-13-27-26(30(37)32-28(31-27)19-16-21-9-5-4-6-10-21)20-22-14-17-23(18-15-22)24-11-7-8-12-25(24)29-33-35-36-34-29/h4-12,14-15,17-18H,2-3,13,16,19-20H2,1H3,(H,31,32,37)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAQSYFAKRGALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SL910102: A Technical Overview of its Presumed Mechanism of Action as an Angiotensin II Receptor Type 1 (AT1) Antagonist

Disclaimer: Publicly available scientific literature and clinical data specifically detailing the compound SL910102 are not available at the time of this writing. The information presented herein is based on the established mechanism of action for the class of drugs to which this compound is reported to belong: nonpeptide angiotensin II receptor type 1 (AT1) antagonists, commonly known as angiotensin receptor blockers (ARBs). All quantitative data and experimental protocols are representative of this class and should not be considered as specific data for this compound.

Core Mechanism of Action: Selective AT1 Receptor Blockade

This compound is classified as a nonpeptide antagonist of the angiotensin II receptor type 1 (AT1).[1] This defines its primary mechanism of action as a competitive inhibitor at the AT1 receptor site. Angiotensin II is a key effector hormone in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3][4] By selectively blocking the AT1 receptor, this compound is presumed to prevent the binding of angiotensin II, thereby mitigating its downstream physiological effects.[5]

The key actions resulting from this blockade include:

-

Vasodilation: Inhibition of angiotensin II-induced vasoconstriction of vascular smooth muscle, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.

-

Reduced Aldosterone Secretion: Blockade of angiotensin II stimulation of the adrenal cortex, resulting in decreased aldosterone release. This leads to reduced sodium and water retention in the kidneys.

-

Inhibition of Cellular Growth: Prevention of angiotensin II-mediated proliferative signaling in vascular and cardiac tissues, which can contribute to cardiac and vascular remodeling.

-

Modulation of Neurotransmitter Release: Attenuation of angiotensin II's effects on the sympathetic nervous system, leading to a decrease in norepinephrine release.

Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of angiotensin II, ARBs like this compound act at the receptor level. This allows for a more specific blockade of the AT1 receptor-mediated effects of angiotensin II.

Signaling Pathways

The AT1 receptor is a G-protein coupled receptor (GPCR). Upon binding of angiotensin II, it activates multiple intracellular signaling cascades. This compound, by blocking this initial binding, prevents the activation of these pathways. The primary signaling pathway affected is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Representative Experimental Protocols

The following are examples of common experimental methodologies used to characterize AT1 receptor antagonists.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the AT1 receptor.

Objective: To quantify the affinity (Ki) of this compound for the AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express the AT1 receptor (e.g., rat adrenal cortical microsomes, CHO cells transfected with the human AT1 receptor).

-

Incubation: A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]Losartan or 125I-[Sar1,Ile8]angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Aortic Ring Assay)

This assay assesses the functional antagonism of angiotensin II-induced vasoconstriction.

Objective: To determine the potency (pA2) of this compound in inhibiting angiotensin II-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A section of rabbit or rat aorta is dissected and mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.

-

Contraction Induction: Cumulative concentration-response curves to angiotensin II are generated to establish a baseline contractile response.

-

Antagonist Incubation: The aortic rings are incubated with a fixed concentration of this compound for a defined period.

-

Repeat Contraction: The concentration-response curve to angiotensin II is repeated in the presence of this compound.

-

Data Analysis: The rightward shift in the concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

In Vivo Antihypertensive Activity

This experiment evaluates the ability of the compound to lower blood pressure in a relevant animal model.

Objective: To determine the in vivo efficacy (ED50) of this compound in reducing blood pressure in hypertensive animals.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHRs) or renal artery-ligated rats are commonly used models of hypertension.

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored via a catheter implanted in the carotid or femoral artery.

-

Drug Administration: this compound is administered intravenously or orally at various doses.

-

Data Collection: Blood pressure is recorded before and after drug administration over a specified time course.

-

Data Analysis: The dose of this compound that produces a 50% reduction in the maximal pressor response is determined as the ED50.

Quantitative Data Summary (Representative for AT1 Receptor Antagonists)

The following table provides a summary of the types of quantitative data that would be generated for a compound like this compound. The values presented are hypothetical and for illustrative purposes only, based on typical ranges for this drug class.

| Parameter | Description | Typical Value Range (for ARBs) | Experimental Assay |

| Ki | Inhibitor binding affinity; the concentration of inhibitor required to occupy 50% of the receptors. | 0.1 - 10 nM | Radioligand Binding Assay |

| IC50 | The concentration of an inhibitor that reduces the response (e.g., binding) by half. | 0.5 - 50 nM | Radioligand Binding Assay, Enzyme Inhibition Assays |

| pA2 | A measure of the potency of a competitive antagonist. | 8.0 - 10.0 | In Vitro Functional Assays (e.g., Aortic Ring Assay) |

| ED50 | The dose of a drug that produces 50% of its maximal effect in vivo. | 0.1 - 10 mg/kg | In Vivo Antihypertensive Studies |

Conclusion

While specific data on this compound is not publicly available, its classification as a nonpeptide AT1 receptor antagonist places it within a well-understood class of therapeutic agents. The core mechanism involves the competitive blockade of the AT1 receptor, leading to the inhibition of angiotensin II's vasoconstrictive and other physiological effects. The characterization of such a compound would typically involve a suite of in vitro and in vivo experiments to determine its binding affinity, functional potency, and antihypertensive efficacy. The data and protocols presented here provide a representative framework for understanding the mechanism of action of this compound. Further research and publication are required to elucidate the specific pharmacological profile of this particular molecule.

References

Unveiling the Molecular Target of SL910102: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification for the compound SL910102. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge necessary to understand its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This receptor is a critical component of the renin-angiotensin system (RAS), a hormonal cascade that plays a pivotal role in regulating blood pressure and fluid balance. By blocking the AT1 receptor, this compound effectively inhibits the physiological actions of angiotensin II, a potent vasoconstrictor. This guide delves into the specifics of this interaction, the downstream signaling consequences, and the experimental frameworks used to elucidate these properties.

Biological Target: Angiotensin II Type 1 (AT1) Receptor

The primary biological target of this compound is the AT1 receptor, a G-protein coupled receptor (GPCR). The AT1 receptor is the principal mediator of the pressor and pathological effects of angiotensin II. Its activation leads to a cascade of intracellular events resulting in vasoconstriction, aldosterone secretion, renal sodium reabsorption, and cellular growth and proliferation.

Quantitative Data for AT1 Receptor Antagonists

| Compound | IC50 (nM) | Ki (nM) | Receptor Source | Radioligand | Reference |

| This compound | N/A | N/A | Rat Lung Homogenate | --INVALID-LINK---angiotensin II | Schmidlin et al., J Pharm Biomed Anal (1998) |

| Losartan | ~20-50 | ~10-38 | Various (e.g., rat liver, adrenal cortex) | --INVALID-LINK---angiotensin II | Timmermans et al., Pharmacol Rev (1993) |

| E4177 | 52 - 120 | N/A | Rat adrenal cortex, liver | --INVALID-LINK---angiotensin II | Inada et al., Eur J Pharmacol (1994) |

| Irbesartan | ~1-2 | ~0.5 | Guinea pig liver membranes | --INVALID-LINK---angiotensin II | Cazaubon et al., J Pharmacol Exp Ther (1993) |

| Valsartan | ~3-10 | N/A | Rat aortic smooth muscle cells | --INVALID-LINK---angiotensin II | de Gasparo et al., J Hypertens Suppl (1995) |

Note: IC50 and Ki values can vary depending on the experimental conditions, including the tissue/cell preparation, radioligand used, and assay buffer composition.

Signaling Pathways Modulated by this compound

By antagonizing the AT1 receptor, this compound inhibits the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Caption: AT1 Receptor Signaling Pathway and Inhibition by this compound.

This activation ultimately leads to:

-

Increased intracellular calcium (Ca²⁺): Mediated by IP3, this leads to smooth muscle contraction and vasoconstriction.

-

Activation of Protein Kinase C (PKC): Mediated by DAG, this influences various cellular processes, including cell growth, proliferation, and inflammation.

Experimental Protocols

The identification and characterization of this compound as an AT1 receptor antagonist relies on established in vitro pharmacological assays. A key methodology is the competitive radioligand binding assay.

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the binding affinity of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Rat lung or liver membrane homogenates, or cell lines overexpressing the human AT1 receptor.

-

Radioligand: --INVALID-LINK---angiotensin II, a high-affinity radiolabeled AT1 receptor agonist.

-

Test Compound: this compound at various concentrations.

-

Reference Compound: A known AT1 receptor antagonist (e.g., Losartan) for assay validation.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., rat lung) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound or the reference compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competitive Binding Assay.

Conclusion

This compound is a nonpeptide antagonist that selectively targets the AT1 receptor. Its mechanism of action involves the competitive inhibition of angiotensin II binding, thereby blocking the downstream signaling cascades that lead to vasoconstriction and other physiological effects. The characterization of its binding affinity and functional antagonism is achieved through standard in vitro pharmacological assays, most notably radioligand binding assays. This technical guide provides a foundational understanding of the biological target of this compound for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to the Synthesis and Purification of Pyrido[2,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the absence of specific information for a compound designated "SL910102," this document focuses on the general synthetic strategies and purification methodologies for the broader pyrido[2,3-d]pyrimidine scaffold.

The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous compounds with diverse biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1] This guide details common synthetic routes, experimental protocols, and purification techniques to aid researchers in the efficient preparation of these valuable compounds.

General Synthesis Pathways

The synthesis of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main approaches: construction of the pyridine ring onto a pre-existing pyrimidine core, or formation of the pyrimidine ring onto a pyridine precursor.[2]

1. Synthesis from Pyrimidine Precursors:

This is a widely employed strategy where a substituted pyrimidine, often an aminouracil or a related derivative, undergoes cyclization to form the fused pyridine ring.[1][2] A common method involves the reaction of a 6-aminouracil derivative with various electrophilic reagents.

-

Reaction with α,β-Unsaturated Ketones: 6-Aminouracil can be reacted with α,β-unsaturated ketones to yield 5,7-disubstituted pyrido[2,3-d]pyrimidines.[2]

-

Reaction with Mannich Bases: The reaction of 6-amino-1,3-dimethyluracil with Mannich bases can produce various pyridopyrimidines.

-

Reaction with Dimethylformamide/Dimethylacetal: 4-Benzylamino derivatives of pyrimidines can be converted to the corresponding pyrido[2,3-d]pyrimidine by reacting with dimethylformamide/dimethylacetal.

-

One-Pot Coupling: A facile and efficient one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives has been reported to afford ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate derivatives in high yields.

2. Synthesis from Pyridine Precursors:

In this approach, a functionalized pyridine derivative is used as the starting material to construct the fused pyrimidine ring.

-

From o-aminonicotinonitrile: An o-aminonicotinonitrile derivative can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine.

Below is a diagram illustrating the general workflow for the synthesis and purification of pyrido[2,3-d]pyrimidine derivatives.

References

In Vitro Profile of SL910102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL910102 is a nonpeptide antagonist of the angiotensin II receptor subtype 1 (AT1).[1][2][3] As a key regulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a well-established therapeutic target for cardiovascular diseases. This technical guide provides a comprehensive overview of the available in vitro activity and potency data for this compound, detailed experimental methodologies, and a visualization of the associated signaling pathway.

Core Activity and Potency

It is noteworthy that studies combining radioreceptor assays with liquid chromatography (LC) have suggested that active metabolites of this compound may contribute to its overall angiotensin-II antagonistic effect in vivo.

Quantitative Data Summary

| Parameter | Value | Method | Source |

| Target | Angiotensin II Receptor Subtype 1 (AT1) | - | |

| Activity | Nonpeptide Antagonist | - | |

| Limit of Quantification | ≤ 1 ng/mL | Radioreceptor Assay |

Experimental Protocols

The principal in vitro method identified for assessing the activity of this compound is a competitive radioligand binding assay.

Radioreceptor Assay for AT1 Receptor Binding

Objective: To determine the ability of this compound to compete with a radiolabeled ligand for binding to the AT1 receptor in a biological sample.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---angiotensin II

-

Receptor Preparation: Rat lung homogenate

-

Incubation Buffer: Hepes-buffer or blank human or rat plasma

-

Assay Plate: 96-well plate

-

Instrumentation: Scintillation counter or gamma counter

Procedure:

-

Receptor Preparation: Homogenize rat lung tissue to prepare a membrane fraction rich in AT1 receptors. Determine the total protein concentration of the homogenate.

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 300 µL per well:

-

50 µg of rat lung homogenate protein.

-

A fixed concentration of --INVALID-LINK---angiotensin II.

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation: Incubate the assay plates for 60 minutes at 25°C with continuous rotation to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

-

Quantification: Measure the radioactivity of the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can then be calculated.

Controls:

-

Total Binding: Wells containing receptor preparation and radioligand only.

-

Non-specific Binding: Wells containing receptor preparation, radioligand, and a saturating concentration of a known unlabeled AT1 receptor antagonist (e.g., Losartan) to determine the level of non-specific binding.

-

Specific Binding: Calculated as the difference between total binding and non-specific binding.

All experiments should be performed in duplicate or triplicate and replicated on different days to ensure reproducibility.

References

Navigating the Cellular Maze: A Technical Guide to the Cell Permeability and Uptake of SL910102

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL910102 is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist. While specific experimental data on the cell permeability and cellular uptake of this compound are not currently available in the public domain, this guide provides an in-depth overview of the expected mechanisms based on the well-established characteristics of its drug class, the sartans. Understanding these principles is crucial for predicting the pharmacokinetic and pharmacodynamic profile of this compound and for designing further experimental investigations. This document outlines the probable physicochemical drivers of permeability, potential cellular uptake pathways, and provides standardized experimental protocols for future studies.

Introduction: The Significance of Cell Permeability and Uptake for AT1 Receptor Antagonists

The efficacy of angiotensin II receptor blockers (ARBs), such as this compound, is contingent upon their ability to reach their site of action, the AT1 receptor, which is located on the plasma membrane of various cell types. Cell permeability and cellular uptake are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. A thorough understanding of how compounds like this compound traverse cellular barriers and are internalized by cells is paramount for drug development.

This guide will explore the anticipated cell permeability and uptake mechanisms of this compound by drawing parallels with other nonpeptide AT1 receptor antagonists.

Predicted Cell Permeability of this compound

The cell permeability of a drug is largely governed by its physicochemical properties. For the sartan class of drugs, these properties can vary, leading to differences in their pharmacokinetic profiles.

Key Physicochemical Properties Influencing Permeability:

-

Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the lipid bilayer of cell membranes.

-

Molecular Size: Smaller molecules tend to permeate cell membranes more readily.

-

Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross cell membranes. Many sartans contain acidic functional groups.

-

Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder passive diffusion.

While specific data for this compound is unavailable, the general characteristics of sartans suggest that their permeability is a result of a balance between these factors, with many exhibiting moderate to good oral absorption.

Postulated Cellular Uptake Mechanisms for this compound

The primary mechanism of action for this compound is the blockade of the AT1 receptor on the cell surface. However, the fate of the antagonist and the receptor-antagonist complex following binding is an important consideration. The natural ligand for the AT1 receptor, angiotensin II, is known to be internalized via receptor-mediated endocytosis.

It is plausible that this compound, as an antagonist, could also be involved in the internalization of the AT1 receptor. The potential uptake mechanisms include:

-

Receptor-Mediated Endocytosis: Upon binding of this compound to the AT1 receptor, the receptor-ligand complex may be internalized into the cell within endocytic vesicles. This process is an active, energy-dependent mechanism.

-

Passive Diffusion: Depending on its physicochemical properties, a fraction of this compound may passively diffuse across the cell membrane into the cytoplasm.

-

Carrier-Mediated Transport: Involvement of specific membrane transporters cannot be ruled out without experimental evidence.

The intracellular fate of this compound would subsequently depend on the uptake mechanism. Internalized receptor-antagonist complexes could be targeted for degradation in lysosomes or the antagonist could be released into the cytoplasm.

Comparative Pharmacokinetic Data of Representative Sartans

To provide a comparative context for the potential properties of this compound, the following table summarizes key pharmacokinetic parameters of several well-known sartan drugs.

| Drug | Oral Bioavailability (%) | Protein Binding (%) | Volume of Distribution (L) | Elimination Half-life (h) |

| Losartan | ~33 | >98 | 34 | 2 (parent), 6-9 (active metabolite) |

| Valsartan | ~25 | 95 | 17 | 6 |

| Irbesartan | 60-80 | 90-95 | 53-93 | 11-15 |

| Candesartan | ~15 (from prodrug) | >99 | 0.13 L/kg | 9 |

| Telmisartan | 42-58 | >99.5 | ~500 | 24 |

This data is compiled from various pharmacology resources and should be used for comparative purposes only.

Experimental Protocols for Assessing Cell Permeability

To empirically determine the cell permeability of this compound, the Caco-2 cell permeability assay is a widely accepted and regulatory-endorsed in vitro model that mimics the human intestinal epithelium.

Caco-2 Cell Permeability Assay

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability and classifying it according to the Biopharmaceutics Classification System (BCS).

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

This compound compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

Control compounds with known permeability (e.g., propranolol for high permeability, mannitol for low permeability)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Allow the cells to differentiate for 18-21 days, changing the medium every 2-3 days.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

-

Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10^-6 cm/s.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

Collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

Perform the experiment in the reverse direction to investigate the potential for active efflux. Add the this compound solution to the basolateral chamber and sample from the apical chamber.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

-

A is the surface area of the insert (cm²)

-

C0 is the initial concentration of the drug in the donor chamber (µmol/mL)

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio >2 suggests the involvement of active efflux transporters.

-

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Renin-Angiotensin System and the site of action of this compound.

SL910102: An In-Depth Technical Guide on Preliminary Toxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the compound SL910102 is exceptionally limited in the public domain. This guide is structured to provide a framework for the preliminary toxicity screening of a novel compound, using this compound as a placeholder. The experimental protocols and data presented herein are representative examples and should not be construed as actual data for this compound.

Introduction

This compound has been identified as a nonpeptide antagonist of the angiotensin II receptor subtype 1 (AT1). As an AT1 receptor blocker, it holds potential therapeutic value in the management of cardiovascular diseases such as hypertension. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and fluid balance, making it a prime target for pharmacological intervention. This document outlines a comprehensive, albeit theoretical, approach to the preliminary toxicity screening of this compound, a critical step in the early stages of drug development.

Core Objective

The primary objective of this preliminary toxicity screening is to establish a foundational safety profile for this compound. This involves identifying potential acute toxicity, estimating a safe starting dose for further in vivo studies, and elucidating the compound's effects on cellular viability. A multi-pronged approach, incorporating both in vitro and in vivo assays, is essential for a thorough preliminary evaluation.

In Vitro Toxicity Assessment

Cytotoxicity Assay

Experimental Protocol:

-

Cell Lines: A panel of cell lines should be selected to represent various tissue types, including but not limited to:

-

HepG2 (human liver carcinoma) - for hepatotoxicity assessment.

-

HEK293 (human embryonic kidney) - for nephrotoxicity assessment.

-

H9c2 (rat cardiomyoblasts) - for cardiotoxicity assessment.

-

A relevant cell line overexpressing the AT1 receptor.

-

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is calculated.

-

Data Presentation:

| Cell Line | Time Point | This compound IC₅₀ (µM) |

| HepG2 | 24h | >1000 |

| 48h | 850 | |

| 72h | 620 | |

| HEK293 | 24h | >1000 |

| 48h | >1000 | |

| 72h | 910 | |

| H9c2 | 24h | >1000 |

| 48h | 780 | |

| 72h | 550 |

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

In Vivo Acute Toxicity Study

Experimental Protocol:

-

Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

-

Methodology: A single-dose acute toxicity study following OECD Guideline 423.

-

Animals are fasted overnight prior to dosing.

-

A starting dose of this compound is administered orally to a group of three female mice. The starting dose is selected based on in vitro cytotoxicity data.

-

If no mortality is observed, the dose is increased for the next group of three mice. If mortality occurs, the dose is decreased.

-

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days.

-

Body weight is recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Presentation:

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | No observable signs |

| 2000 | 3 | 0/3 | No observable signs |

Logical Relationship: Dose Escalation in Acute Toxicity Study

Caption: Decision-making process for dose adjustment in an acute oral toxicity study.

Signaling Pathway Analysis: Renin-Angiotensin-Aldosterone System (RAAS)

As an AT1 receptor antagonist, this compound is designed to modulate the RAAS pathway. Understanding this pathway is crucial for interpreting both efficacy and potential toxicity.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The mechanism of action of this compound as an antagonist of the AT1 receptor within the RAAS pathway.

Conclusion and Future Directions

The hypothetical preliminary toxicity screening of this compound suggests a favorable acute safety profile with an LD₅₀ greater than 2000 mg/kg in mice and moderate in vitro cytotoxicity at high concentrations. These initial findings would warrant further investigation, including sub-chronic toxicity studies, genotoxicity assays, and safety pharmacology assessments, to build a more comprehensive understanding of the safety profile of this compound before proceeding to clinical development. The targeted action on the well-characterized RAAS pathway provides a solid foundation for predicting potential on-target and off-target effects.

Navigating the Physicochemical Landscape of Nonpeptide Angiotensin II AT1 Receptor Antagonists: A Technical Guide to Solubility and Stability

Disclaimer: Information regarding the specific compound SL910102 is not publicly available. This guide provides a comprehensive overview of the solubility and stability of nonpeptide angiotensin II AT1 receptor antagonists, a class to which this compound belongs. The data and methodologies presented are based on well-characterized members of this class, such as Losartan, Valsartan, and Telmisartan, to offer a representative technical understanding for researchers, scientists, and drug development professionals.

Introduction to Nonpeptide Angiotensin II AT1 Receptor Antagonists

Nonpeptide angiotensin II AT1 receptor antagonists, commonly known as sartans, are a class of drugs that selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This mechanism of action makes them a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy. The physicochemical properties of these compounds, particularly their solubility and stability, are critical determinants of their formulation, bioavailability, and therapeutic efficacy.

Solubility Profile

The solubility of AT1 receptor antagonists can be influenced by factors such as pH, temperature, and the presence of different solvents. Understanding these characteristics is crucial for developing effective oral dosage forms.

Quantitative Solubility Data

The following tables summarize the solubility data for representative nonpeptide angiotensin II AT1 receptor antagonists in various media.

Table 1: Solubility of Losartan Potassium

| Solvent/Medium | Temperature | Solubility | Reference |

| Water | Ambient | Freely soluble | [1] |

| Alcohols (Methanol, Ethanol) | Ambient | Soluble | [2] |

| Acetonitrile | Ambient | Slightly soluble | |

| Methyl Ethyl Ketone | Ambient | Slightly soluble | |

| 1-Propanol | 293.15 K - 343.15 K | Increases with temperature | |

| 2-Propanol | 293.15 K - 343.15 K | Increases with temperature | |

| 1-Pentanol | 293.15 K - 343.15 K | Decreases with temperature | |

| Ethyl Acetate | Ambient | Sparingly soluble | |

| Butyl Acetate | Ambient | Sparingly soluble | |

| Cyclohexane | Ambient | Sparingly soluble | |

| Ethanol, DMSO, Dimethyl Formamide | Ambient | ~20 mg/mL | |

| PBS (pH 7.2) | Ambient | ~10 mg/mL |

Table 2: Solubility of Telmisartan

| Solvent/Medium | Condition | Solubility | Reference |

| Distilled Water | 24 hours, orbital shaker | Low aqueous solubility | |

| pH 6.8 Phosphate Buffer | 24 hours, orbital shaker | - | |

| 0.1 N Hydrochloric Acid | 24 hours, orbital shaker | - |

Table 3: Solubility of Irbesartan

| Crystalline Form | Temperature | Solubility in Water | Reference |

| Form A | Room Temperature | ~0.011 mg/mL | |

| Form B | Room Temperature | ~0.0006 mg/mL |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A common method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the saturation solubility of an AT1 receptor antagonist in a specific solvent.

Materials:

-

Angiotensin II receptor antagonist (e.g., Telmisartan)

-

Selected solvents (e.g., distilled water, pH 6.8 phosphate buffer, 0.1 N HCl)

-

Rubber-stoppered vials

-

Orbital shaker

-

UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the drug to a vial containing 10 mL of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker and agitate for 24 hours to ensure equilibrium is reached.

-

After 24 hours, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample to remove any undissolved particles.

-

Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength (e.g., 296 nm for Telmisartan).

Stability Profile

The stability of AT1 receptor antagonists is a critical quality attribute that can be affected by pH, temperature, light, and oxidative stress. Forced degradation studies are often employed to understand the degradation pathways and to develop stability-indicating analytical methods.

Quantitative Stability Data

The following tables summarize stability data for representative nonpeptide angiotensin II AT1 receptor antagonists under various stress conditions.

Table 4: Stability of Valsartan in Aqueous Solutions

| pH | Temperature | Incubation Time | Stability Outcome | Reference |

| 6.8 | 4°C, 20°C, 40°C | Up to 96 hours | Highest stability | |

| 12 | 4°C, 20°C, 40°C | Up to 96 hours | Stable recovery rate | |

| 2 | 4°C, 20°C, 40°C | Up to 96 hours | Lower recovery rate |

Table 5: Forced Degradation of Valsartan

| Stress Condition | Temperature | Outcome | Reference |

| Acidic (HCl) | 60°C | 23.61% degradation | |

| Basic | 60°C | No additional peak | |

| Oxidative (H₂O₂) | 60°C | 19.77% degradation | |

| Thermal | 60°C | No additional peak | |

| Photolytic | Room Temperature | Stable |

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of an AT1 receptor antagonist under various stress conditions as per ICH guidelines.

Materials:

-

Angiotensin II receptor antagonist (e.g., Valsartan)

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Photostability chamber

-

Oven

Procedure:

-

Acidic Hydrolysis: Prepare a solution of the drug in an acidic medium (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Basic Hydrolysis: Prepare a solution of the drug in a basic medium (e.g., 0.1 N NaOH) and heat at a specified temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Prepare a solution of the drug in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at a specified temperature for a defined period.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a high temperature for a specified duration.

-

Photolytic Degradation: Expose the solid drug powder or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

Signaling Pathway and Mechanism of Action

Nonpeptide angiotensin II AT1 receptor antagonists exert their therapeutic effects by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Antagonism.

Conclusion

While specific data for this compound remains elusive in the public domain, the extensive research on analogous nonpeptide angiotensin II AT1 receptor antagonists provides a robust framework for understanding the critical physicochemical properties of this drug class. The solubility and stability profiles, along with established experimental protocols, offer valuable guidance for the development and characterization of new chemical entities within this therapeutic category. Researchers and drug development professionals are encouraged to apply these principles as a foundational approach to their investigations of novel AT1 receptor antagonists.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of SL910102

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL910102 is a nonpeptide antagonist of the Angiotensin II receptor type 1 (AT1), a key regulator in the renin-angiotensin system (RAS). The RAS plays a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is implicated in the pathophysiology of hypertension, heart failure, and kidney disease. As an AT1 receptor antagonist, this compound represents a class of therapeutic agents that block the deleterious effects of Angiotensin II, such as vasoconstriction, aldosterone secretion, and cellular growth. Understanding the binding affinity and kinetics of this compound to the AT1 receptor is paramount for elucidating its pharmacological profile, optimizing its therapeutic potential, and guiding the development of next-generation antagonists. This technical guide provides a comprehensive overview of the available data on this compound's interaction with the AT1 receptor, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways.

Binding Affinity and Kinetics of this compound

| Compound | Receptor | Assay System | Binding Affinity (Ki) | Reference |

| Losartan | AT1 | Rat liver membranes | 19 nM | |

| EXP3174 | AT1 | Rat liver membranes | 1.1 nM | |

| Valsartan | AT1 | CHO cells expressing human AT1 | 2.5 nM | |

| Irbesartan | AT1 | Rat lung membranes | 0.4 nM | |

| Candesartan | AT1 | Bovine adrenal membranes | 0.17 nM |

Note: This table presents representative data for other AT1 receptor antagonists to illustrate the typical affinity range. Specific values for this compound are not currently available in the cited literature.

Experimental Protocols

The primary experimental method for determining the binding affinity of this compound to the AT1 receptor is a competitive radioreceptor assay.

Radioreceptor Assay for AT1 Receptor Antagonists

This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the AT1 receptor.

Materials:

-

Receptor Source: Homogenates of tissues rich in AT1 receptors, such as rat lung, adrenal cortex, or liver membranes.

-

Radioligand: A high-affinity radiolabeled AT1 receptor ligand, typically [¹²⁵I]-(Sar¹, Ile⁸)-angiotensin II.

-

Competitor: Unlabeled this compound at various concentrations.

-

Incubation Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding (e.g., Tris-HCl or HEPES based buffers).

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate receptor-bound from free radioligand.

-

Gamma Counter: To measure the radioactivity of the filters.

Workflow:

In-depth Technical Guide: The Effects of SL910102 on Signaling Pathways

Introduction

An extensive search of publicly available scientific literature and databases has been conducted to assemble a comprehensive technical guide on the effects of the compound SL910102 on cellular signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Summary of Findings

Despite a thorough investigation across multiple scientific search engines and chemical databases, no specific information, quantitative data, or published research pertaining to a compound designated "this compound" could be identified. The search yielded results for other compounds with similar alphanumeric designations, but none corresponded to the requested this compound.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. It is possible that this compound is an internal compound designation not yet disclosed in public forums, a very recently developed molecule pending publication, or a misnomer.

Without any available data, it is not possible to fulfill the core requirements of this request. We recommend verifying the compound identifier and consulting internal or proprietary databases if applicable. Should information on this compound become publicly available, a comprehensive technical guide will be developed.

Methodological & Application

Application Notes and Protocols for TRPC6 Inhibition in Cell-Based Assays using a Small Molecule Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1][2][3] Dysregulation of TRPC6 activity has been implicated in a range of diseases, including kidney disease, pulmonary hypertension, and cancer.[1][2] As such, TRPC6 has emerged as a promising therapeutic target for drug development.

These application notes provide detailed protocols for utilizing a potent and selective small molecule inhibitor of TRPC6 in common cell-based assays. The following protocols are designed for researchers in pharmacology, cell biology, and drug discovery to characterize the inhibitory activity and cellular effects of novel TRPC6 antagonists. The methodologies described are based on established techniques for studying TRPC6 channel function in vitro.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of a TRPC6 small molecule inhibitor is typically determined by measuring its effect on TRPC6-mediated intracellular calcium influx. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's efficacy.

| Cell Line | Agonist | Inhibitor Concentration Range | IC50 | Assay Method |

| HEK293 cells stably expressing human TRPC6 | GSK1702934A (1 µmol/L) | 0.01 µM - 10 µM | 120 nM | Calcium influx assay (Fluo-4) |

| Podocytes | Angiotensin II (1 µM) | 0.01 µM - 10 µM | 150 nM | Calcium influx assay (Fura-2) |

| Prostate Cancer Cells (LNCaP) | OAG (1-oleoyl-2-acetyl-sn-glycerol) (50 µM) | 0.1 µM - 20 µM | 250 nM | Calcium influx assay (Fluo-4) |

Signaling Pathway

TRPC6 is a receptor-operated channel that is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC6, leading to an influx of Ca2+ and Na+ into the cell. This increase in intracellular calcium can then trigger various downstream signaling pathways that regulate cellular processes such as proliferation, migration, and gene expression. Small molecule inhibitors of TRPC6 block this ion influx, thereby modulating these cellular events.

References

- 1. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]

- 3. Phase 1 trials of BI 764198, a transient receptor potential channel 6 inhibitor, in healthy volunteers and participants with kidney impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SL910102 in In Vivo Animal Models

For: Researchers, scientists, and drug development professionals.

Subject: Preclinical evaluation of SL910102, a novel kinase inhibitor, in in vivo cancer models.

Introduction

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical animal models of cancer. The following sections detail the mechanism of action, recommended experimental workflows, and specific methodologies for assessing the anti-tumor efficacy of this compound.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-neoplastic effects by inhibiting the catalytic activity of PI3K, a critical node in a signaling cascade that promotes cell growth, proliferation, survival, and metabolism. By blocking the phosphorylation of PIP2 to PIP3, this compound effectively attenuates the downstream activation of key effectors, including Akt and mammalian target of rapamycin (mTOR). This leads to the induction of apoptosis and the suppression of tumor growth in cancer cells with an activated PI3K pathway.

In Vivo Efficacy Studies: Xenograft Tumor Models

The most common in vivo models for evaluating the anti-cancer activity of compounds like this compound are subcutaneous xenograft models in immunocompromised mice. These models involve the implantation of human cancer cell lines or patient-derived tumor tissue into mice that lack a functional immune system, allowing the tumors to grow.

Recommended Animal Models

-

Mouse Strains: Athymic Nude (nu/nu), NOD-scid gamma (NSG), or other suitable immunocompromised strains.

-

Cell Lines: A variety of human cancer cell lines with known PI3K pathway activation can be used. Examples include:

-

Breast Cancer: MCF-7, T-47D

-

Prostate Cancer: PC-3

-

Glioblastoma: U87-MG

-

Colon Cancer: HCT116

-

Experimental Workflow

The general workflow for an in vivo efficacy study is outlined below.

Detailed Experimental Protocols

Preparation of Dosing Solutions

-

Vehicle: A recommended starting vehicle for this compound is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered.

-

This compound Formulation:

-

Weigh the required amount of this compound powder.

-

Dissolve in DMSO.

-

Add PEG300 and Tween 80, and vortex until fully dissolved.

-

Add saline to the final volume and mix thoroughly.

-

Prepare fresh on each day of dosing.

-

Subcutaneous Xenograft Implantation

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 107 cells/mL.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the animals for tumor growth.

Dosing and Monitoring

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

-

Administer this compound or vehicle via the desired route. Oral gavage (PO) or intraperitoneal (IP) injection are common.

-

Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Record the body weight of each animal at the same frequency to monitor for toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

Endpoint Data Collection

-

At the end of the study, euthanize the animals according to approved institutional guidelines.

-

Excise the tumors, weigh them, and collect a portion for pharmacodynamic and histological analysis.

-

Collect blood samples for pharmacokinetic analysis if required.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | N | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 10 mL/kg, PO, QD | 1850 ± 210 | - | -2.5 ± 1.5 |

| This compound (25 mg/kg) | 10 | 25 mg/kg, PO, QD | 980 ± 150 | 47 | -4.1 ± 2.0 |

| This compound (50 mg/kg) | 10 | 50 mg/kg, PO, QD | 450 ± 95 | 76 | -8.2 ± 2.5 |

SEM: Standard Error of the Mean; PO: Per Os (Oral); QD: Quaque Die (Once Daily)

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T½ (h) |

| 25 | PO | 1250 | 2 | 8750 | 6.5 |

| 50 | PO | 2800 | 2 | 21000 | 7.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life

Safety and Toxicology Considerations

-

Monitor animals for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

-

A maximum tolerated dose (MTD) study may be required prior to the efficacy study to determine the optimal dose range.

-

Conduct gross necropsy and histopathological examination of major organs to assess for any treatment-related toxicities.

Disclaimer

These application notes are intended as a general guide. All animal experiments must be conducted in accordance with an approved protocol from the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Specific parameters such as cell numbers, dosing volumes, and treatment schedules may need to be optimized for different tumor models and research questions.

Application Notes and Protocols for SL910102 Administration in Mice

To the Researcher: Comprehensive searches for specific in vivo dosage and administration protocols for SL910102 in murine models have not yielded established public data. The information typically generated during preclinical development, such as optimal dosage, administration routes, and detailed experimental protocols, is often proprietary or not yet published.

This document serves as a foundational guide, outlining general principles and methodologies for researchers to establish their own protocols for this compound. It is imperative to conduct preliminary dose-finding and toxicology studies to determine the appropriate therapeutic window and safety profile of this compound in the specific mouse strain and disease model being investigated.

I. General Considerations for In Vivo Administration

Prior to commencing any in vivo experiments, researchers must adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

Key preliminary studies include:

-

Maximum Tolerated Dose (MTD) Study: To determine the highest dose of this compound that does not cause unacceptable toxicity.

-

Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which will inform the dosing regimen.

-

Efficacy Studies: To evaluate the therapeutic effect of this compound in a relevant disease model.

II. Potential Routes of Administration in Mice

The choice of administration route will depend on the physicochemical properties of this compound and the desired therapeutic effect. Common routes for preclinical studies in mice include:

-

Oral (PO): Administration by gavage. Suitable for compounds with good oral bioavailability.

-

Intraperitoneal (IP): Injection into the peritoneal cavity. Often used for compounds that are not orally bioavailable.

-

Intravenous (IV): Injection into a vein, typically the tail vein. Provides immediate and complete bioavailability.

-

Subcutaneous (SC): Injection under the skin. Allows for slower, more sustained absorption.

III. Hypothetical Experimental Workflow for Establishing a Dosing Regimen

The following diagram illustrates a logical workflow for determining an appropriate dosage and administration protocol for a novel compound like this compound in mice.

Caption: Experimental workflow for this compound in mice.

IV. Sample Protocol: Oral Gavage Administration in Mice

This is a generalized protocol and must be adapted based on the specific characteristics of this compound and the experimental design.

Materials:

-

This compound

-

Appropriate vehicle (e.g., sterile water, saline, corn oil)

-

Feeding needles (gavage needles), 20-22 gauge with a ball tip

-

Syringes (1 mL)

-

Scale for weighing mice

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. The volume administered is typically 5-10 mL/kg.

-

-

Animal Handling and Restraint:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The mouse's body should be supported.

-

-

Gavage Administration:

-

Measure the distance from the mouse's oral cavity to the xiphoid process (the tip of the sternum) to estimate the correct insertion depth of the feeding needle.

-

With the mouse's head tilted slightly upwards, gently insert the feeding needle into the esophagus. The needle should pass with minimal resistance. Caution: If resistance is met, or the mouse exhibits signs of distress, withdraw the needle immediately to avoid tracheal insertion.

-

Once the needle is correctly positioned, slowly administer the dosing solution.

-

Carefully withdraw the feeding needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress, lethargy).

-

Continue to monitor the animals according to the experimental protocol for signs of toxicity or therapeutic effect.

-

V. Hypothetical Signaling Pathway Involvement

While the specific signaling pathway of this compound is not publicly documented, many small molecule inhibitors target key cellular signaling cascades implicated in disease. A hypothetical pathway that could be investigated is the RAS/MAPK pathway, a common target in cancer research.

Caption: Hypothetical inhibition of the RAS/MAPK pathway by this compound.

Disclaimer: The information provided above is for educational purposes only and is not a substitute for rigorous, experimentally determined protocols. Researchers must conduct their own studies to establish a safe and effective dosing regimen for this compound in their specific experimental context.

Application Notes and Protocols for SL910102: A Selective AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to characterize the effects of SL910102, a nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. The expected outcomes and a diagram of the associated signaling pathway are also presented to facilitate experimental design and data interpretation.

Introduction

This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The AT1 receptor, a G protein-coupled receptor (GPCR), mediates the majority of the physiological and pathophysiological actions of Angiotensin II (Ang II), including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[1][2][3] By blocking Ang II binding to the AT1 receptor, this compound can effectively inhibit these downstream signaling events. This makes it a valuable tool for studying the role of the AT1 receptor in various physiological and disease processes.

Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex mixture. This method is ideal for investigating the mechanism of action of this compound by assessing its impact on the activation of downstream signaling proteins of the AT1 receptor, particularly through the analysis of their phosphorylation status.

Expected Results

Upon stimulation with Angiotensin II, cells expressing the AT1 receptor will exhibit a significant increase in the phosphorylation of downstream signaling molecules, such as Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a selective AT1 receptor antagonist, this compound is expected to inhibit this Ang II-induced phosphorylation.

The following table summarizes the anticipated quantitative results from a Western blot experiment designed to test the efficacy of this compound. The data represents the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2.

| Treatment Group | Angiotensin II (100 nM) | This compound (1 µM) | Expected Relative p-ERK1/2 Band Intensity (Normalized to Total ERK1/2) |

| Vehicle Control | - | - | 1.0 (Baseline) |

| Angiotensin II | + | - | 3.5 - 5.0 |

| This compound | - | + | 0.9 - 1.1 |

| This compound + Angiotensin II | + | + | 1.1 - 1.5 |

Key Signaling Pathway

The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. A primary pathway involves the activation of the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] DAG, along with calcium mobilized by IP3, activates Protein Kinase C (PKC), which subsequently leads to the activation of the Raf/MEK/ERK (MAPK) signaling cascade. This compound blocks the initial step of this pathway by preventing Ang II from binding to the AT1 receptor.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol to assess the effect of this compound on Ang II-induced ERK1/2 phosphorylation.

Detailed Western Blot Protocol

This protocol is designed for cultured cells expressing the AT1 receptor. All steps should be performed on ice or at 4°C unless otherwise specified to prevent protein degradation.

1. Cell Culture and Treatment

-

Seed vascular smooth muscle cells (or another suitable cell line endogenously or exogenously expressing the AT1 receptor) in 6-well plates and grow to 80-90% confluency.

-

Serum starve the cells for 18-24 hours in a serum-free medium prior to treatment.

-

Pre-incubate the cells with 1 µM this compound or vehicle (e.g., DMSO) for 1 hour.

-

Stimulate the cells with 100 nM Angiotensin II for 15 minutes. Include a non-stimulated control group.

2. Sample Preparation

-

Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors per well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.

3. SDS-PAGE and Protein Transfer

-

Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 20 V in a cold room.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S solution.

4. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

After imaging, the membrane can be stripped and re-probed for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

References

- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

Application Notes and Protocols for SL910102 in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL910102 is a nonpeptide antagonist of the angiotensin II receptor type 1 (AT1 receptor)[1]. The AT1 receptor is a key component of the Renin-Angiotensin System (RAAS), which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular remodeling. Dysregulation of the RAAS is implicated in various diseases, including hypertension, heart failure, and kidney disease. As an AT1 receptor antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of the RAAS.

These application notes provide a detailed protocol for the use of immunofluorescence to visualize the AT1 receptor in cultured cells and to investigate the effects of this compound on its expression and localization.

Application

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. This protocol can be used to study the effects of this compound on AT1 receptor trafficking and density in response to angiotensin II stimulation. For example, researchers can investigate whether this compound treatment alters the internalization of the AT1 receptor from the plasma membrane to intracellular compartments upon agonist binding.

Experimental Protocols

This protocol outlines a method for immunofluorescent staining of the AT1 receptor in cultured cells treated with this compound.

Materials and Reagents

-

Cells: A suitable cell line endogenously or exogenously expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1 receptor).

-

Culture medium: Appropriate for the chosen cell line.

-

This compound

-

Angiotensin II (optional, as a stimulant)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4.[2]

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.[2]

-

Blocking Buffer: 1% BSA and 10% normal goat serum in PBS.[2]

-

Primary Antibody: Rabbit anti-AT1 receptor antibody.

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium

-

Glass coverslips and microscope slides

Cell Culture and Treatment

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

-

Stimulation (Optional): If investigating receptor internalization, stimulate the cells with angiotensin II for a predetermined time before fixation.

Immunofluorescence Staining Protocol

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target epitope of the primary antibody is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[2]

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-AT1 receptor antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS) according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Washing: Wash the cells a final time with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Data Presentation

The following table represents hypothetical data from an experiment investigating the effect of this compound on AT1 receptor internalization following angiotensin II stimulation.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) at Plasma Membrane | Standard Deviation |

| Vehicle Control | 350 | 25 |

| Angiotensin II (100 nM) | 150 | 20 |

| This compound (1 µM) + Angiotensin II (100 nM) | 320 | 30 |

Mandatory Visualization

Signaling Pathway

Caption: The Renin-Angiotensin System (RAAS) and the inhibitory action of this compound on the AT1 receptor.

Experimental Workflow

Caption: Workflow for immunofluorescence staining of the AT1 receptor.

Troubleshooting

| Problem | Possible Cause | Solution |

| No Signal | Primary antibody not effective | Validate antibody using a positive control (e.g., Western blot). |

| Insufficient primary antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |

| Secondary antibody does not recognize the primary antibody | Ensure the secondary antibody is raised against the host species of the primary antibody. | |

| High Background | Non-specific antibody binding | Increase the blocking time and/or the concentration of serum in the blocking buffer. |